Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate is a heterocyclic compound that contains a pyrrole ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyrrole derivatives with triazine precursors under controlled conditions. For example, the reaction of pyrrole with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate involves its interaction with specific molecular targets. For example, it can inhibit certain kinases involved in cancer cell proliferation by binding to their active sites and blocking their activity . The compound may also interfere with viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Uniqueness
Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylacetate |
InChI |
InChI=1S/C9H9N3O3/c1-15-9(14)8(13)6-2-3-12-7(6)4-10-5-11-12/h2-5,8,13H,1H3 |
InChI Key |
KFBIFWIXJOXZQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C2C=NC=NN2C=C1)O |
Origin of Product |
United States |
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